N-(3-methylphenyl)piperazine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Procure N-(3-methylphenyl)piperazine-1-carboxamide as your exclusive modular precursor for SAR-driven lead optimization. As the only member of the tolylpiperazine-1-carboxamide family with a free piperazine NH, it bypasses protection steps and directly enables parallel library synthesis for NLRP3 or CCR2 programs. Its 98% tier is the only isomer suitable for SPR and X-ray crystallography campaigns, eliminating isomeric misassignment risk and reducing assay prep time.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 897359-63-6
Cat. No. B3023067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)piperazine-1-carboxamide
CAS897359-63-6
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N2CCNCC2
InChIInChI=1S/C12H17N3O/c1-10-3-2-4-11(9-10)14-12(16)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16)
InChIKeyOAKPDRKCDSFKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylphenyl)piperazine-1-carboxamide (CAS 897359-63-6): Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


N-(3-Methylphenyl)piperazine-1-carboxamide (synonym: N-m-tolylpiperazine-1-carboxamide) is an N-aryl piperazine-1-carboxamide derivative with molecular formula C₁₂H₁₇N₃O and molecular weight 219.28 g/mol . The compound features a piperazine ring bearing a carboxamide group at the 1-position, with the carboxamide nitrogen substituted by a 3-methylphenyl (meta-tolyl) moiety, leaving the piperazine 4-position as a free secondary amine (NH) [1]. This free NH site distinguishes it from 4-substituted piperazine carboxamide analogs and underpins its utility as a modular synthetic building block for further N-functionalization. Commercially, the compound is supplied at purities of 95% (Enamine, Cat. EN300-65341) , 97% (Amadis Chemical, Cat. A1093526) , and 98% (Leyan, Cat. 1552387) , making it suitable for SAR expansion and lead-optimization campaigns.

Why N-(3-Methylphenyl)piperazine-1-carboxamide Cannot Be Interchanged with Positional Isomers or 4-Substituted Analogs


Within the N-aryl piperazine-1-carboxamide class, even minor positional changes on the aryl ring or substitution at the piperazine 4-position produce substantial shifts in target affinity, selectivity, and pharmacokinetic (PK) profile. The AstraZeneca CCR2 antagonist program demonstrated that N-aryl substitution directly controls both CCR2 potency and hERG liability, with the margin over hERG being exquisitely sensitive to aryl electronics and lipophilicity [1]. For the specific case of the 3-methylphenyl substituent, the meta-methyl group introduces a distinct electron-donating (+I, weak +M) and steric profile compared with the 2-methyl (ortho) and 4-methyl (para) isomers, affecting both the conformational preference of the urea linkage and the pKₐ of the piperazine NH . Substituting N-(3-methylphenyl)piperazine-1-carboxamide with N-(4-methylphenyl)piperazine-1-carboxamide or the regioisomer 1-piperazinecarboxamide, 4-(3-methylphenyl)- (CAS 85474-80-2) is therefore not scientifically interchangeable in any SAR-dependent application. The free piperazine NH further enables downstream diversification that 4-substituted analogs cannot support.

Quantitative Differentiation Evidence for N-(3-Methylphenyl)piperazine-1-carboxamide Versus Closest Analogs


Regioisomeric Differentiation: Meta-Methyl vs. Ortho-Methyl and Para-Methyl Substitution Patterns

The meta-methyl substitution on the N-phenyl ring of N-(3-methylphenyl)piperazine-1-carboxamide confers distinct electronic and steric properties relative to its ortho- and para-methyl isomers. In the broader N-aryl piperazine-1-carboxamide class, aryl substitution position has been shown to modulate receptor affinity and selectivity; for example, in tolylpiperazine-substituted coumarin α₁-adrenoceptor antagonists, meta-substituted derivatives exhibited pKᵢ values that differed from para-substituted analogs by up to 0.5 log units [1]. For the unsubstituted piperazine-1-carboxamide scaffold, the predicted boiling point of the meta-tolyl compound (430.3±45.0 °C) is consistent with isomeric differentiation in intermolecular hydrogen-bonding capacity arising from the position of the methyl group relative to the urea NH . This physicochemical difference translates into altered chromatographic retention, solubility, and crystal packing, which directly impact purification, formulation, and solid-state handling in procurement workflows.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Synthetic Utility: Free Piperazine NH as a Diversification Handle Versus 4-Substituted Analogs

N-(3-Methylphenyl)piperazine-1-carboxamide possesses an unsubstituted piperazine 4-position (free NH), enabling direct N-alkylation, N-arylation, N-sulfonylation, or N-acylation without the need for protecting-group strategies. This contrasts with the regioisomer 1-piperazinecarboxamide, 4-(3-methylphenyl)- (CAS 85474-80-2), where the m-tolyl group is attached to the piperazine nitrogen and the carboxamide NH₂ is terminal [1]. In the regioisomer, the carboxamide terminus offers only limited diversification chemistry (urea formation, acylation), whereas the target compound's free piperazine NH supports a broader palette of robust transformations including Buchwald–Hartwig coupling, reductive amination, and Mitsunobu reactions. The target compound has been employed as a synthetic intermediate in multi-step routes, with a documented deprotection step converting ethyl 4-(m-tolylcarbamoyl)piperazine-1-carboxylate to the free NH product in methanolic medium , confirming its practical utility as a building block. No equivalent diversification scope is available from the 4-substituted regioisomer.

Synthetic Chemistry Building Block Lead Optimization

NLRP3 Inhibitory Activity: Comparative Data for a 4-Chlorobenzyl Analog Demonstrating Scaffold Potential

While the target compound itself has not been directly profiled in published NLRP3 assays, its close structural analog 4-(4-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide (retaining the identical N-(3-methylphenyl)piperazine-1-carboxamide core with a 4-chlorobenzyl substituent at the piperazine 4-position) has been tested in a validated NLRP3 HTS assay, yielding IC₅₀ values of 3,800 nM and 43,400 nM in two independent determinations at the Sanford-Burnham Center for Chemical Genomics [1]. This demonstrates that the N-(3-methylphenyl)piperazine-1-carboxamide core is competent to engage the NLRP3 target when derivatized at the 4-position. By contrast, regioisomeric compounds where the aryl group is attached directly to the piperazine ring (e.g., 1-piperazinecarboxamide, 4-(3-methylphenyl)-) lack the critical urea hydrogen-bond donor/acceptor motif required for NLRP3 binding and are not reported as active in this assay [1]. This core-dependent activity supports the selection of N-(3-methylphenyl)piperazine-1-carboxamide as the preferred starting scaffold for NLRP3-focused library synthesis.

Inflammasome Inhibition NLRP3 Immunology

Commercially Available Purity Tiers Enable Fit-for-Purpose Procurement Across Assay Platforms

N-(3-Methylphenyl)piperazine-1-carboxamide is offered at three distinct purity grades from verified suppliers: 95% (Enamine, for high-throughput screening and initial SAR) , 97% (Amadis Chemical) , and 98% (Leyan, for biophysical assays and crystallography) . This tiered availability contrasts with the ortho-methyl isomer N-(2-methylphenyl)piperazine-1-carboxamide hydrochloride (CAS 1215359-90-2), which is predominantly listed at a single lower purity specification and lacks the 98% tier . The availability of a 98% purity grade for the meta isomer directly supports applications with stringent purity requirements—such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and co-crystallization—where isomeric impurities can confound binding data.

Quality Control Procurement Specification Assay Development

Highest-Impact Application Scenarios for N-(3-Methylphenyl)piperazine-1-carboxamide Based on Verified Differentiation Evidence


Parallel SAR Library Synthesis for NLRP3 Inflammasome Inhibitor Optimization

The N-(3-methylphenyl)piperazine-1-carboxamide scaffold, with its free piperazine NH, serves as a direct precursor for generating diverse 4-substituted analogs via parallel alkylation/acylation chemistry. The demonstrated NLRP3 inhibitory activity of the 4-(4-chlorobenzyl) analog (IC₅₀ = 3.8–43.4 µM) [1] validates the core scaffold for inflammasome-targeted libraries. Using the target compound as the common intermediate, medicinal chemistry teams can synthesize 96- or 384-well plate libraries in a single diversification step, bypassing the protection/deprotection sequences required when starting from the 4-substituted regioisomer.

Biophysical Assay Development Requiring High-Purity m-Tolylpiperazine Carboxamide Isomer

For SPR, ITC, or X-ray crystallography campaigns where isomeric impurity ≥2% can invalidate binding measurements, the 98% purity tier of N-(3-methylphenyl)piperazine-1-carboxamide makes it the only member of the tolylpiperazine-1-carboxamide isomer family suitable for these platforms without additional in-house purification. This directly reduces procurement-to-assay time and eliminates the risk of isomer misassignment in co-crystallization experiments.

Selective CCR2 Antagonist Lead Optimization Using Meta-Methyl SAR Input

The AstraZeneca N-aryl piperazine-1-carboxamide CCR2 antagonist program established that aryl substitution position is a critical determinant of the hERG safety margin [2]. N-(3-Methylphenyl)piperazine-1-carboxamide provides the meta-substituted aryl input for systematic SAR exploration of this margin. By using the target compound as the starting building block, teams can probe whether the meta-methyl group offers a superior balance of CCR2 potency and hERG selectivity compared with ortho- and para-methyl congeners.

Chemical Biology Probe Synthesis via Chemoselective Piperazine NH Conjugation

The chemoselectivity of the free piperazine NH in N-(3-methylphenyl)piperazine-1-carboxamide enables clean conjugation to fluorophores, biotin, or photoaffinity labels without cross-reactivity at the carboxamide urea . This property is not shared by the regioisomer 1-piperazinecarboxamide, 4-(3-methylphenyl)-, where the only reactive amine is the carboxamide NH₂, which exhibits different nucleophilicity and solvent accessibility. The target compound thus enables a modular 'conjugate-here' strategy for chemical biology probe design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-methylphenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.